molecular formula C23H22N4O3 B6024946 2-(2,6-dimethylphenoxy)-N'-[(E)-{2-hydroxy-5-[(Z)-phenyldiazenyl]phenyl}methylidene]acetohydrazide

2-(2,6-dimethylphenoxy)-N'-[(E)-{2-hydroxy-5-[(Z)-phenyldiazenyl]phenyl}methylidene]acetohydrazide

Cat. No.: B6024946
M. Wt: 402.4 g/mol
InChI Key: QKZIVGVPKDGSEN-GGAOABPHSA-N
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Description

2-(2,6-dimethylphenoxy)-N’-[(E)-{2-hydroxy-5-[(Z)-phenyldiazenyl]phenyl}methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a phenoxy group, a hydrazide linkage, and an azo group, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N’-[(E)-{2-hydroxy-5-[(Z)-phenyldiazenyl]phenyl}methylidene]acetohydrazide typically involves multiple steps:

    Formation of 2,6-dimethylphenoxyacetic acid: This can be achieved by reacting 2,6-dimethylphenol with chloroacetic acid under basic conditions.

    Conversion to hydrazide: The 2,6-dimethylphenoxyacetic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.

    Condensation reaction: The hydrazide is then condensed with 2-hydroxy-5-[(Z)-phenyldiazenyl]benzaldehyde under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and azo groups.

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: The major products are the corresponding amines.

    Substitution: Substituted phenoxy derivatives are formed.

Scientific Research Applications

2-(2,6-dimethylphenoxy)-N’-[(E)-{2-hydroxy-5-[(Z)-phenyldiazenyl]phenyl}methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its azo group.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The hydrazide and azo groups can form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The phenoxy group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dimethylphenoxyacetic acid hydrazide
  • 2-hydroxy-5-[(Z)-phenyldiazenyl]benzaldehyde
  • 2-(2,5-dimethylphenoxy)-2-methylpropanoic acid

Uniqueness

2-(2,6-dimethylphenoxy)-N’-[(E)-{2-hydroxy-5-[(Z)-phenyldiazenyl]phenyl}methylidene]acetohydrazide is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both hydrazide and azo groups allows for diverse chemical transformations and biological interactions, setting it apart from similar compounds.

Properties

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[(E)-(2-hydroxy-5-phenyldiazenylphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-16-7-6-8-17(2)23(16)30-15-22(29)27-24-14-18-13-20(11-12-21(18)28)26-25-19-9-4-3-5-10-19/h3-14,28H,15H2,1-2H3,(H,27,29)/b24-14+,26-25?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZIVGVPKDGSEN-GGAOABPHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=C(C=CC(=C2)N=NC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=C(C=CC(=C2)N=NC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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